molecular formula C23H30N2O4S B11348161 1-[(2-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11348161
M. Wt: 430.6 g/mol
InChI Key: DPDHXVVRYUQUGT-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a piperidine ring, a carboxamide group, and aromatic substituents. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of Aromatic Substituents: The aromatic substituents are introduced through electrophilic aromatic substitution reactions, using reagents like sulfonyl chlorides and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Unique due to its specific combination of functional groups and structural features.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as 1-benzylpiperidine or 1-phenylpiperidine.

    Aromatic Sulfonamides: Compounds with similar sulfonamide groups but different aromatic substituents, such as sulfanilamide or sulfamethoxazole.

Uniqueness

1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is unique due to its specific combination of a piperidine ring, carboxamide group, and aromatic substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-17(2)29-22-10-6-9-21(15-22)24-23(26)19-11-13-25(14-12-19)30(27,28)16-20-8-5-4-7-18(20)3/h4-10,15,17,19H,11-14,16H2,1-3H3,(H,24,26)

InChI Key

DPDHXVVRYUQUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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